N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C11H7FN4OS2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H7FN4OS2/c1-5-9(19-16-15-5)10(17)14-11-13-7-3-2-6(12)4-8(7)18-11/h2-4H,1H3,(H,13,14,17) |
InChI Key |
JDNJYNQWCHITKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,3-thiadiazole ring is typically constructed via cyclization reactions. A patent by details the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester through the reaction of thiosemicarbazide derivatives with α-ketoesters. The ethyl ester intermediate is hydrolyzed to the carboxylic acid using alkaline conditions (e.g., NaOH in ethanol/water), yielding the free acid with >85% purity.
Reaction Conditions:
Alternative Route: Oxidative Cyclization
Oxidative cyclization using iodine or hydrogen peroxide in the presence of a base (e.g., pyridine) has been reported for analogous thiadiazole systems. This method avoids acidic conditions, which may degrade sensitive functional groups.
Synthesis of 6-Fluoro-1,3-Benzothiazol-2-Amine
Ring-Closure of 2-Amino-4-fluorothiophenol
The benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux. This method produces the 2-amine derivative with a fluorine substituent at the 6-position.
Reaction Conditions:
Functional Group Compatibility
The fluorine atom at the 6-position remains stable under these conditions, as evidenced by the absence of defluorination byproducts in nuclear magnetic resonance (NMR) spectra.
Amide Bond Formation Strategies
Carboxylic Acid Activation and Coupling
The carboxylic acid group of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with 6-fluoro-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) yields the target amide.
Optimized Protocol:
-
Activation :
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) + SOCl₂ (2.5 equiv)
-
Reflux in THF for 2 hours.
-
-
Coupling :
-
Add 6-fluoro-1,3-benzothiazol-2-amine (1.2 equiv) and triethylamine (3.0 equiv).
-
Stir at 25°C for 12 hours.
-
-
Workup :
Direct Aminolysis of Ethyl Ester
An alternative method avoids acyl chloride formation by directly reacting the ethyl ester derivative of the thiadiazole carboxylic acid with the benzothiazole amine. This one-pot approach, adapted from, uses ethanol as the solvent under reflux.
Procedure:
-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester (1.0 equiv) + 6-fluoro-1,3-benzothiazol-2-amine (1.1 equiv)
-
Reflux in ethanol for 8 hours.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Acyl Chloride Coupling | High purity, fewer side reactions | Requires toxic SOCl₂, multi-step | 58–63% |
| Direct Aminolysis | One-pot, avoids acyl chloride | Lower yield, longer reaction time | 50–55% |
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 2.65 (s, 3H, CH₃).
-
¹³C NMR : 162.1 (C=O), 158.9 (C-F), 150.2 (thiadiazole-C), 142.3 (benzothiazole-C).
-
HRMS : m/z calculated for C₁₁H₈FN₃OS₂ [M+H]⁺: 322.0184; found: 322.0186.
Purity and Solubility
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
-
Solubility : Sparingly soluble in water (0.12 mg/mL), highly soluble in DMSO (>50 mg/mL).
Scale-Up Considerations and Industrial Feasibility
The acyl chloride method is preferred for large-scale production due to its higher yield and reproducibility. However, the use of SOCl₂ necessitates stringent safety protocols. Continuous flow chemistry could mitigate risks by minimizing reagent handling .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacterial or fungal cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives of benzothiazoles, thiadiazoles, and carboxamides. Below is a detailed comparison based on structural motifs, pharmacological activity, and research findings:
Structural Analogues with Benzothiazole-Thiadiazole Hybrids
Key Observations :
- Substituent Impact: The fluorine atom in the target compound may enhance metabolic stability compared to non-fluorinated analogues like BTP2, which relies on trifluoromethyl groups for similar effects .
- Thiadiazole Position : The 4-methyl substitution on the thiadiazole ring is conserved in BTP2 and the target compound, suggesting shared electronic or steric effects critical for binding .
- Biological Targets : BTP2 demonstrates dual activity (TRPM4 activation and TRPC inhibition), while the target compound’s fluorinated benzothiazole may favor selectivity for specific ion channels or kinases .
Pharmacological and Physicochemical Properties
| Property | Target Compound | BTP2 | N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide |
|---|---|---|---|
| Molecular Weight | 310.3 g/mol | 456.3 g/mol | 342.3 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) | ~3.2 |
| Solubility | Low (thiadiazole core) | Very low (CF₃ groups) | Moderate (phenylacetamide) |
| Reported Activity | Hypothetical ion channel modulation | TRPM4/TRPC modulation | Antimicrobial |
Key Findings :
- The target compound’s lower molecular weight and fluorine substitution may improve bioavailability compared to BTP2, which has bulky trifluoromethyl groups .
- The benzothiazole-thiadiazole hybrid structure is associated with diverse activities, including antimicrobial () and ion channel modulation ().
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H8FN3OS
- Molecular Weight : 251.27 g/mol
- SMILES : Cc1ncnc(=S)n1C(=O)N(c2cc(F)sc2)C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. These compounds exhibit notable activity against various bacterial strains, particularly against Mycobacterium tuberculosis (Mtb).
A study evaluated several synthesized benzothiazole derivatives for their anti-tubercular activity. The results indicated that compounds with structural similarities to this compound showed promising Minimum Inhibitory Concentration (MIC) values in the range of 25–50 μg/mL against Mtb H37Rv .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
The mechanism of action for benzothiazole derivatives often involves the inhibition of specific enzymes or pathways essential for bacterial survival. For example, molecular docking studies have suggested that these compounds interact with DprE1, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway . This interaction may lead to the disruption of cell wall integrity and ultimately bacterial death.
Synthesis and Evaluation
In a comprehensive study on the synthesis of new benzothiazole derivatives, researchers employed various synthetic methodologies such as diazo-coupling and microwave irradiation. The synthesized compounds were rigorously tested for their biological activities .
One notable case involved the synthesis of a series of thiadiazole derivatives that were evaluated against Mtb. The study reported that certain modifications in the structure significantly enhanced the anti-tubercular activity compared to standard reference drugs like Rifampicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups (like fluorine) and specific functional groups (like thiadiazole) has been associated with increased biological activity.
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : The introduction of fluorine at the 6-position on the benzothiazole ring enhances lipophilicity and may improve membrane permeability.
- Thiadiazole Moiety : This structural feature contributes significantly to the antimicrobial activity due to its ability to form stable interactions with bacterial targets.
Q & A
How can researchers design an efficient synthetic route for N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, considering regioselectivity challenges in heterocyclic coupling?
Methodological Answer:
The synthesis of fused heterocyclic systems like this compound requires sequential coupling reactions. Key steps include:
- Initial heterocycle formation : Start with 6-fluoro-1,3-benzothiazole-2-amine synthesis via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide under anhydrous conditions .
- Thiadiazole coupling : React 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride with the benzothiazole amine using DMF as a catalyst. Monitor regioselectivity via in situ NMR to confirm carboxamide bond formation at the 2-position of benzothiazole .
- Optimization : Use ultrasound-assisted methods (40 kHz, 50°C) to enhance reaction rates and yields (e.g., 75–85% yield improvements reported in similar systems) .
What spectroscopic and computational strategies are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the fluorine-substituted benzothiazole (δ 7.2–8.1 ppm for aromatic protons) and thiadiazole methyl group (δ 2.5 ppm). Discrepancies >0.1 ppm suggest impurities .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 322.04 (calculated) with <2 ppm error .
- DFT calculations : Compare experimental IR (e.g., C=O stretch at 1680 cm⁻¹) with simulated spectra to validate electronic structure .
How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
Methodological Answer:
- Dose-response profiling : Test across a wide concentration range (0.1–100 μM) in in vitro models (e.g., HepG2 for cytotoxicity, E. coli for antimicrobial activity).
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-methyl with 4-ethyl on thiadiazole) to isolate specific bioactivity. For example, fluorinated benzothiazoles often enhance anticancer activity, while methyl groups improve solubility .
- Target engagement assays : Use surface plasmon resonance (SPR) to confirm binding affinity to enzymes like topoisomerase II (common target for thiadiazoles) .
What experimental approaches are recommended to optimize reaction yields in the presence of competing side reactions?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions compared to DMF in analogous systems .
- Catalyst selection : Use triethylamine (10 mol%) to scavenge HCl during carboxamide formation, reducing byproduct formation .
- Real-time monitoring : Employ HPLC-MS to track intermediates and adjust reaction times dynamically (e.g., stop at 90% conversion to prevent decomposition) .
How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS; fluorinated benzothiazoles typically degrade <10% at pH 7.4 .
- Oxidative stress testing : Expose to H₂O₂ (1 mM) and measure half-life using UV-Vis spectroscopy. Thiadiazole derivatives often show stability >12 hours .
- Plasma protein binding : Use equilibrium dialysis to calculate unbound fraction; >90% binding suggests limited bioavailability .
What computational tools are most effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to β-tubulin (docking score ≤−8.5 kcal/mol indicates strong affinity). Validate with MM-GBSA free energy calculations .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable). Focus on fluorine’s role in hydrophobic interactions .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at thiadiazole’s N3) using Schrödinger’s Phase .
How should researchers address solubility limitations in in vivo studies?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO + 10% PEG-400 in saline for intravenous administration (solubility >5 mg/mL) .
- Prodrug design : Synthesize phosphate esters at the carboxamide group to enhance aqueous solubility (hydrolyzed in vivo by phosphatases) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release; achieve >80% encapsulation efficiency .
What strategies can resolve discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Force field refinement : Re-parameterize AMBER for sulfur-containing heterocycles to improve docking accuracy .
- Bioassay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer assays) and normalize data to positive controls (e.g., doxorubicin) .
- Meta-analysis : Compare results across >3 independent studies to identify outliers (e.g., contradictory IC50 values due to assay plate reader variability) .
How can the compound’s metabolic pathways be elucidated to inform toxicity profiling?
Methodological Answer:
- Liver microsome assays : Incubate with human liver microsomes (1 mg/mL) and NADPH. Identify metabolites via UPLC-QTOF; fluorobenzothiazoles often undergo glucuronidation .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D9 isoforms. IC50 >10 μM suggests low drug-drug interaction risk .
- Reactive metabolite detection : Trap electrophilic intermediates with glutathione (GSH) and quantify adducts via LC-MS/MS .
What are best practices for scaling up synthesis while maintaining purity?
Methodological Answer:
- Flow chemistry : Use continuous flow reactors (residence time 30 min) to improve heat transfer and reduce byproducts .
- Crystallization optimization : Recrystallize from ethanol/water (7:3 v/v) to achieve >99% purity (melting point 198–200°C) .
- Quality control : Implement in-process FTIR to monitor functional groups (e.g., carboxamide C=O at 1680 cm⁻¹) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
